
5-(4-Ethyl-piperazin-1-yl)-2-methyl-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-Ethyl-piperazin-1-yl)-2-methyl-phenylamine” is a chemical compound with the molecular formula C12H20N4 . It is related to a class of compounds known as piperazines, which have a wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine . The reaction is carried out at 60-70°C for 2 hours, followed by the addition of potassium carbonate . The yield of this reaction is reported to be 94% .Molecular Structure Analysis
The molecular structure of “5-(4-Ethyl-piperazin-1-yl)-2-methyl-phenylamine” consists of a phenylamine group attached to a piperazine ring via an ethyl chain . The piperazine ring is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of “5-(4-Ethyl-piperazin-1-yl)-2-methyl-phenylamine” is the nucleophilic substitution of 2-Chloro-5-chloromethylpyridine with N-ethylpiperazine . This reaction is facilitated by the basic conditions provided by the addition of potassium carbonate .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Ethyl-piperazin-1-yl)-2-methyl-phenylamine” include a boiling point of 362°C, a density of 1.101, and a flash point of 173°C . It is recommended to be stored at 2-8°C .Safety and Hazards
The safety data sheet for a related compound, 1-Ethylpiperazine, indicates that it is classified as a flammable liquid, and it may cause skin burns, eye damage, and respiratory irritation . It is recommended to avoid heat, sparks, open flames, and hot surfaces, and to use only in a well-ventilated area .
Orientations Futures
While specific future directions for “5-(4-Ethyl-piperazin-1-yl)-2-methyl-phenylamine” are not mentioned in the available resources, related compounds have been investigated for their potential in treating hepatocellular carcinomas with an activated FGFR4 signaling pathway . This suggests that “5-(4-Ethyl-piperazin-1-yl)-2-methyl-phenylamine” and similar compounds could have potential therapeutic applications in the future .
Propriétés
Numéro CAS |
1007211-95-1 |
|---|---|
Nom du produit |
5-(4-Ethyl-piperazin-1-yl)-2-methyl-phenylamine |
Formule moléculaire |
C13H21N3 |
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
5-(4-ethylpiperazin-1-yl)-2-methylaniline |
InChI |
InChI=1S/C13H21N3/c1-3-15-6-8-16(9-7-15)12-5-4-11(2)13(14)10-12/h4-5,10H,3,6-9,14H2,1-2H3 |
Clé InChI |
GMMAGHXRCZNRSA-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=CC(=C(C=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



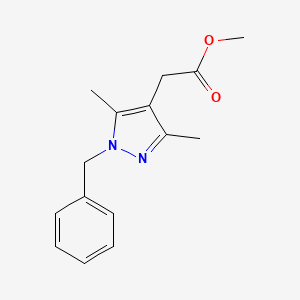

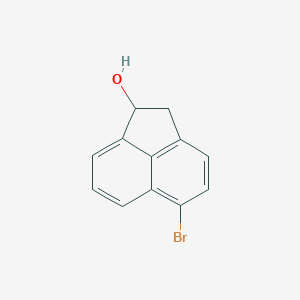
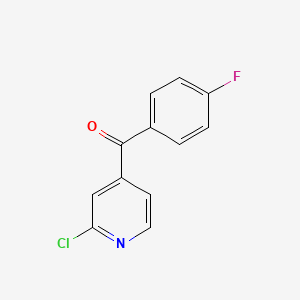
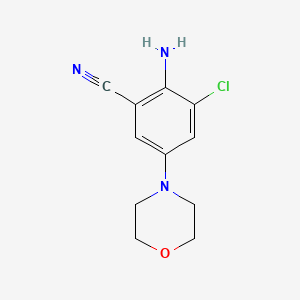
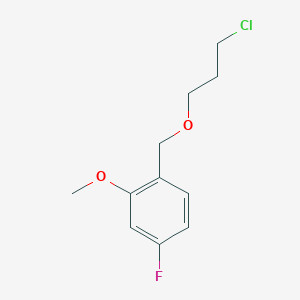

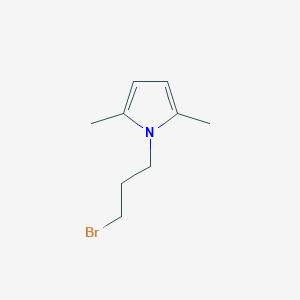
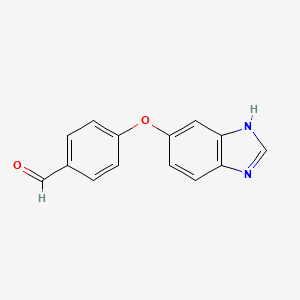
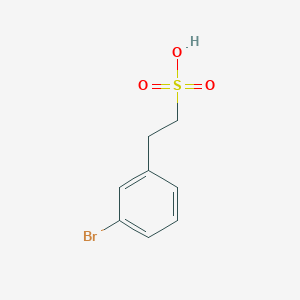
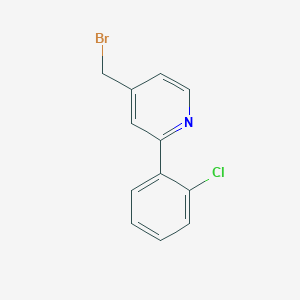
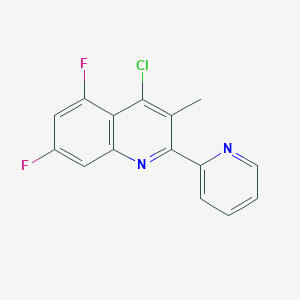
![[4-[3-(tert-butylamino)pyrazin-2-yl]piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B8399887.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B8399894.png)